3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one involves multiple steps. One common method includes the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid . The reaction conditions are typically moderate, and the yield is relatively high .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The process may be scaled up with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one
Uniqueness
3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
3,3-Dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one, with the CAS number 1594028-82-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H23NO, and it has a molecular weight of 197.32 g/mol. The compound features a ketone functional group and a piperidine ring, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₃NO |
Molecular Weight | 197.32 g/mol |
CAS Number | 1594028-82-6 |
The biological activity of this compound is largely attributed to its interaction with various biological receptors and enzymes. The piperidine moiety enhances its ability to modulate receptor activity, which is essential for drug design.
- Receptor Interaction : The compound may interact with muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on piperidine derivatives have shown promising results in reducing tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. Its structural characteristics allow it to engage effectively with microbial targets, potentially leading to applications in treating infections .
Case Study 1: Anticancer Activity
In a study examining various piperidine derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against hematological malignancies. These compounds increased the expression of apoptosis-related genes such as p53 and Bax, indicating their potential as anticancer agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds highlighted their ability to inhibit cholinesterase enzymes effectively. This inhibition is crucial for enhancing neurotransmitter levels in the brain, thereby improving cognitive functions .
Summary of Biological Activities
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3,3-dimethyl-1-(6-methylpiperidin-2-yl)butan-2-one |
InChI |
InChI=1S/C12H23NO/c1-9-6-5-7-10(13-9)8-11(14)12(2,3)4/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
QVILMMPDSGRAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C(C)(C)C |
Origin of Product |
United States |
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